molecular formula C9H19NO4 B8699468 Serine, 3-ethoxy-O-ethyl-, ethyl ester

Serine, 3-ethoxy-O-ethyl-, ethyl ester

Cat. No.: B8699468
M. Wt: 205.25 g/mol
InChI Key: LRUJOFUURXUABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Serine, 3-ethoxy-O-ethyl-, ethyl ester is an organic compound with the molecular formula C9H19NO4 and a molecular weight of 205.25 g/mol . It is a derivative of propanoic acid and is characterized by the presence of an amino group and two ethoxy groups attached to the propanoate backbone. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Serine, 3-ethoxy-O-ethyl-, ethyl ester can be synthesized through the reaction of diethyl malonate with chloroacetic acid in the presence of a base catalyst . The reaction typically involves the following steps:

    Formation of the intermediate: Diethyl malonate reacts with chloroacetic acid to form an intermediate compound.

    Amination: The intermediate is then treated with ammonia or an amine to introduce the amino group.

    Esterification: The final step involves esterification to form ethyl 2-amino-3,3-diethoxypropanoate.

Industrial Production Methods

Industrial production of ethyl 2-amino-3,3-diethoxypropanoate often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Serine, 3-ethoxy-O-ethyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Serine, 3-ethoxy-O-ethyl-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3,3-diethoxypropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethoxy groups can participate in hydrophobic interactions, affecting the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Serine, 3-ethoxy-O-ethyl-, ethyl ester can be compared with other similar compounds such as:

This compound is unique due to the presence of both amino and ethoxy groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 2-amino-3,3-diethoxypropanoate

InChI

InChI=1S/C9H19NO4/c1-4-12-8(11)7(10)9(13-5-2)14-6-3/h7,9H,4-6,10H2,1-3H3

InChI Key

LRUJOFUURXUABL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C(=O)OCC)N)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 3,3-diethoxy-2-nitropropanoate (2.45 g, 10.42 mmol) was dissolved in Ethanol (70 mL, 1240 mmol). Nitrogen gas was bubbled through the mixture for 5 minutes. Raney® nickel was added to the mixture. Reaction vessel was placed on a Parr apparatus and charged with 13 psi of hydrogen gas. Reaction shook at room temperature for 1 hour. Mixture was removed from the apparatus and filtered over celite. Filter cake was washed with 150 mL ethanol followed by 250 mL hot ethanol. Filtrate was concentrated to dryness. Title compound was obtained as red oil in 92% yield. 1H NMR (300 MHz, CHLOROFORM-D) δ ppm 4.59 (d, J=4.39 Hz, 1 H) 4.05-4.30 (m, 2 H) 3.65-3.81 (m, 2 H) 3.38-3.63 (m, 3 H) 1.87 (s, 2 H) 1.20-1.29 (m, 3 H) 1.12-1.20 (m, 6 H).
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

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